molecular formula C15H22N2O3S B4902816 N,N-diethyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide

N,N-diethyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide

Cat. No.: B4902816
M. Wt: 310.4 g/mol
InChI Key: YUPKTCRCEUTCID-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidinyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide typically involves the reaction of N,N-diethylbenzenesulfonamide with a suitable piperidinone derivative. One common method is the condensation reaction between N,N-diethylbenzenesulfonamide and 2-oxopiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-(4-oxopiperidin-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzenesulfonamide group.

    N,N-diethyl-4-(4-oxopiperidin-1-yl)benzenesulfonamide: Similar structure but with a different substitution pattern on the piperidinyl group.

Uniqueness

N,N-diethyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group is known for its potential to interact with biological targets, while the piperidinyl group can enhance its binding affinity and specificity.

Properties

IUPAC Name

N,N-diethyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-3-16(4-2)21(19,20)14-10-8-13(9-11-14)17-12-6-5-7-15(17)18/h8-11H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPKTCRCEUTCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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